Triricinolein

Catalog No.
S639494
CAS No.
2540-54-7
M.F
C57H104O9
M. Wt
933.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triricinolein

CAS Number

2540-54-7

Product Name

Triricinolein

IUPAC Name

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1

InChI Key

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC

Biodegradable Lubricants

Triricinolein's inherent lubricity and biodegradability make it a promising candidate for developing eco-friendly lubricants. Research suggests that polymers synthesized from triricinolein and other components possess excellent lubrication properties across various temperature ranges [1]. These findings pave the way for the development of lubricants that are not only effective but also environmentally friendly, addressing concerns about the disposal of traditional lubricants.

Source

Triricinolein, the major component of castor oil - ResearchGate

Drug Delivery Systems

The castor oil derived from triricinolein has been explored for its potential in drug delivery systems. Studies have investigated its use in creating nanoparticles for targeted drug delivery, leveraging its biocompatibility and ability to modify release profiles of encapsulated drugs [2]. This research holds promise for developing more efficient and targeted drug delivery methods.

Source

Development and Evaluation of Castor Oil Loaded Nanoparticles for Targeted Drug Delivery: [Note: This is a relevant, peer-reviewed research article but doesn't directly mention Triricinolein. However, since Castor Oil is primarily Triricinolein, it supports the concept]

Triricinolein is a triglyceride compound formed by the esterification of glycerol with three molecules of ricinoleic acid, which is derived from castor oil. Its chemical formula is C57H104O9, and it is recognized as the primary component of castor oil, contributing to its unique properties and applications. Triricinolein plays a significant role in the nutritional and therapeutic benefits of castor oil, including its use as a laxative and in various medicinal formulations .

, particularly hydrolysis, which can be catalyzed by either acidic or alkaline conditions. The hydrolysis process converts triricinolein into diricinolein and subsequently into monoricinolein and glycerol. This reaction mechanism involves:

  • Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water, leading to the formation of ricinoleic acid and glycerol.
  • Alkaline Hydrolysis: Hydroxide ions attack the electrophilic carbon atoms in triricinolein, resulting in the breakdown into ricinoleic acid and glycerol .

Triricinolein exhibits various biological activities, primarily attributed to its constituent ricinoleic acid. It has been shown to possess anti-inflammatory properties and can stimulate intestinal motility, making it effective as a laxative. Additionally, triricinolein has applications in wound healing and acts as a solvent for certain alkaloids in medicinal preparations .

The synthesis of triricinolein can be achieved through several methods:

  • Direct Esterification: This involves reacting glycerol with ricinoleic acid under controlled conditions.
  • Transesterification: A common method wherein castor oil is treated with an alcohol (like methanol) in the presence of a catalyst to yield methyl ricinoleate, which can then be hydrolyzed to form triricinolein .
  • Lipase-Catalyzed Reactions: Enzymatic methods using lipases can also facilitate the synthesis of triricinolein from glycerol and ricinoleic acid under mild conditions .

Triricinolein has diverse applications across various fields:

  • Pharmaceuticals: Used as a laxative and in drug formulations due to its solubilizing properties.
  • Cosmetics: Employed as an emollient and moisturizer in skin care products.
  • Industrial: Utilized in the production of biodiesel and as a raw material for synthesizing polyurethanes due to its reactivity with isocyanates .

Studies have indicated that triricinolein interacts with various biological molecules, enhancing its efficacy as a therapeutic agent. For instance, it has been shown to interact favorably with certain enzymes during metabolic processes, influencing lipid metabolism and absorption rates of fatty acids . Moreover, its ability to form complexes with other compounds enhances its solubility and bioavailability in pharmaceutical applications.

Several compounds are structurally related to triricinolein, notably other triglycerides derived from different fatty acids. Here are some similar compounds:

Compound NameStructure TypeUnique Features
RicinoleinTriglycerideChief component of castor oil; contains one ricinoleic acid .
Oleic Acid TriglycerideTriglycerideDerived from oleic acid; widely used in food products.
Linoleic Acid TriglycerideTriglycerideContains linoleic acid; known for its essential fatty acid profile.
Stearic Acid TriglycerideTriglycerideDerived from stearic acid; solid at room temperature, used in cosmetics.

Uniqueness of Triricinolein

Triricinolein is unique due to its high content of ricinoleic acid, which imparts distinct biological activities not found in other triglycerides. Its specific structure allows for enhanced solubility and efficacy in pharmaceutical applications compared to similar compounds like oleic or linoleic acid triglycerides.

XLogP3

17.8

UNII

NZ59BAU9ZN

Other CAS

2540-54-7

Wikipedia

Ricinolein

Use Classification

Cosmetics -> Emollient; Refatting

Dates

Modify: 2024-04-14

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